molecular formula C8H16N2O B1475592 2,2,4-Trimethyl-1,4-diazepan-5-one CAS No. 1896457-91-2

2,2,4-Trimethyl-1,4-diazepan-5-one

Cat. No.: B1475592
CAS No.: 1896457-91-2
M. Wt: 156.23 g/mol
InChI Key: UQHCFVBFIIPBBV-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,4-diazepan-5-one is a heterocyclic organic compound featuring a seven-membered ring with nitrogen atoms at positions 1 and 4, and a ketone group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4-trimethyl-1,3-diaminopropane with a carbonyl source such as formaldehyde or acetone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to neutralize the by-products.

Major Products:

    Oxidation: Oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,4-diazepan-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,4-diazepan-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the diazepane ring and the ketone group allows for versatile interactions with various molecular targets, influencing pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

    1,4-Diazepan-5-one: Lacks the trimethyl substitution, resulting in different chemical and biological properties.

    2,2,4-Trimethyl-1,3-diazepan-5-one: Similar structure but with a different ring size, affecting its reactivity and applications.

    2,2,4-Trimethyl-1,4-diazepane:

Uniqueness: 2,2,4-Trimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features make it a valuable compound in both synthetic chemistry and applied research.

Properties

IUPAC Name

2,2,4-trimethyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2)6-10(3)7(11)4-5-9-8/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCFVBFIIPBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)CCN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,4-diazepan-5-one
Reactant of Route 2
2,2,4-Trimethyl-1,4-diazepan-5-one
Reactant of Route 3
2,2,4-Trimethyl-1,4-diazepan-5-one
Reactant of Route 4
2,2,4-Trimethyl-1,4-diazepan-5-one
Reactant of Route 5
2,2,4-Trimethyl-1,4-diazepan-5-one
Reactant of Route 6
2,2,4-Trimethyl-1,4-diazepan-5-one

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